Methyl 4-(benzylthio)benzoate Methyl 4-(benzylthio)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799883
InChI: InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol

Methyl 4-(benzylthio)benzoate

CAS No.:

Cat. No.: VC18799883

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzylthio)benzoate -

Specification

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
IUPAC Name methyl 4-benzylsulfanylbenzoate
Standard InChI InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Standard InChI Key ZCRBIJDGRFXIFS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-(benzylthio)benzoate (IUPAC name: methyl 4-(benzylsulfanyl)benzoate) has the molecular formula C15H14O2S and a molecular weight of 258.33 g/mol. The compound features a benzoate ester group (-COOCH3) at position 1 and a benzylthio group (-S-CH2-C6H5) at position 4 of the benzene ring.

Structural Insights

The benzylthio group introduces steric bulk and electron-donating effects due to the sulfur atom’s lone pairs, influencing the compound’s reactivity in substitution and oxidation reactions . The methyl ester enhances solubility in organic solvents like toluene and dichloromethane, as observed in analogous compounds such as methyl 4-(methylthio)benzoate .

Physical Properties

While direct data for methyl 4-(benzylthio)benzoate is limited, inferences can be drawn from structurally related compounds:

PropertyMethyl 4-(Benzylthio)benzoate (Estimated)Methyl 4-(Methylthio)benzoate
Molecular Weight258.33 g/mol182.24 g/mol
Density~1.18 g/cm³1.16 g/cm³
Boiling Point~300–310°C279.1°C
Melting Point80–85°C79–81°C
LogP (Partition Coeff.)3.5–4.02.19

The higher molecular weight and hydrophobic benzyl group in methyl 4-(benzylthio)benzoate contribute to its elevated boiling point and logP compared to its methylthio analog .

Synthesis and Manufacturing

Nucleophilic Substitution

A common route involves reacting methyl 4-bromobenzoate with benzyl mercaptan (C6H5CH2SH) in the presence of a base such as potassium carbonate. This SN2 reaction proceeds via thiolate ion attack on the aromatic bromide:

C6H4(COOCH3)Br+C6H5CH2SHK2CO3C6H4(COOCH3)(SCH2C6H5)+HBr\text{C}_6\text{H}_4(COOCH_3)Br + \text{C}_6\text{H}_5\text{CH}_2\text{SH} \xrightarrow{K_2CO_3} \text{C}_6\text{H}_4(COOCH_3)(S-CH_2C_6H_5) + \text{HBr}

This method yields moderate to high purity product but requires careful control of stoichiometry to avoid disulfide byproducts .

Reduction of Cyanobenzoatesthioethers

Patent CN109879817B describes a two-step synthesis involving:

  • Cyanobenzoatesthioether Formation: Reacting methyl 4-cyanobenzoate with benzyl disulfide under basic conditions.

  • Reduction: Using Raney nickel and hydrogen to reduce the nitrile group to an amine, yielding 4-(aminomethyl)-2-(benzylthio)benzoate as an intermediate.

This approach highlights the compound’s role as a precursor in herbicide synthesis, particularly for mesosulfuron-methyl .

Applications in Agrochemicals and Pharmaceuticals

Herbicide Intermediates

Methyl 4-(benzylthio)benzoate is a key intermediate in synthesizing sulfonylurea herbicides like mesosulfuron-methyl. Its thioether group undergoes sulfonation to introduce sulfonamide functionalities critical for herbicidal activity .

Fluorescent Whitening Agents

Analogous compounds, such as methyl 4-formylbenzoate, are used in fluorescent whitening agents . The benzylthio group’s electron-rich nature suggests potential utility in UV-absorbing materials.

Pharmaceutical Building Blocks

The compound’s ability to undergo oxidation to sulfones or sulfoxides makes it valuable in prodrug design. For example, sulfoxide derivatives exhibit enhanced bioavailability in antiviral agents .

Recent Research and Innovations

Green Synthesis Methods

Recent patents emphasize solvent-free reactions and catalytic hydrogenation to reduce waste. For instance, replacing Raney nickel with palladium on carbon improves yield and reduces heavy metal contamination .

Functionalization for MOFs

The compound’s thioether group has been explored as a ligand in metal-organic frameworks (MOFs) for gas storage. Sulfur’s lone pairs facilitate coordination with transition metals like Cu(II) .

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